REACTION_SMILES
|
[C:19]([O:20][BH-:21]([O:22][C:23](=[O:24])[CH3:25])[O:26][C:27](=[O:28])[CH3:29])(=[O:30])[CH3:31].[C:33](=[O:34])([O-:35])[O-:36].[CH3:42][C:43](=[O:44])[OH:45].[CH:11](=[O:12])[c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1.[Cl:39][CH2:40][Cl:41].[K+:37].[K+:38].[NH:1]1[CH:2]([C:3](=[O:4])[O:5][CH2:6][CH3:7])[CH2:8][CH2:9][CH2:10]1.[Na+:32]>>[N:1]1([CH2:11][c:13]2[cH:14][cH:15][cH:16][cH:17][cH:18]2)[CH:2]([C:3](=[O:4])[O:5][CH2:6][CH3:7])[CH2:8][CH2:9][CH2:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O[BH-](OC(C)=O)OC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C1CCCN1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C1CCCN1Cc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:19]([O:20][BH-:21]([O:22][C:23](=[O:24])[CH3:25])[O:26][C:27](=[O:28])[CH3:29])(=[O:30])[CH3:31].[C:33](=[O:34])([O-:35])[O-:36].[CH3:42][C:43](=[O:44])[OH:45].[CH:11](=[O:12])[c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1.[Cl:39][CH2:40][Cl:41].[K+:37].[K+:38].[NH:1]1[CH:2]([C:3](=[O:4])[O:5][CH2:6][CH3:7])[CH2:8][CH2:9][CH2:10]1.[Na+:32]>>[N:1]1([CH2:11][c:13]2[cH:14][cH:15][cH:16][cH:17][cH:18]2)[CH:2]([C:3](=[O:4])[O:5][CH2:6][CH3:7])[CH2:8][CH2:9][CH2:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O[BH-](OC(C)=O)OC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C1CCCN1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C1CCCN1Cc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:19]([O:20][BH-:21]([O:22][C:23](=[O:24])[CH3:25])[O:26][C:27](=[O:28])[CH3:29])(=[O:30])[CH3:31].[C:33](=[O:34])([O-:35])[O-:36].[CH3:42][C:43](=[O:44])[OH:45].[CH:11](=[O:12])[c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1.[Cl:39][CH2:40][Cl:41].[K+:37].[K+:38].[NH:1]1[CH:2]([C:3](=[O:4])[O:5][CH2:6][CH3:7])[CH2:8][CH2:9][CH2:10]1.[Na+:32]>>[N:1]1([CH2:11][c:13]2[cH:14][cH:15][cH:16][cH:17][cH:18]2)[CH:2]([C:3](=[O:4])[O:5][CH2:6][CH3:7])[CH2:8][CH2:9][CH2:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O[BH-](OC(C)=O)OC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C1CCCN1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C1CCCN1Cc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |